

Isocarlinoside: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B150252*

[Get Quote](#)

An In-depth Technical Examination of the UV-Vis and NMR Spectral Data of **Isocarlinoside** for Scientific Professionals in Drug Discovery and Natural Product Research.

Isocarlinoside, a flavone C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a natural product, its unambiguous identification and characterization are paramount for any subsequent research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data for **Isocarlinoside**, offering a foundational resource for its identification and further investigation.

Spectroscopic Data of Isocarlinoside

The structural elucidation of **Isocarlinoside** is heavily reliant on spectroscopic techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system, characteristic of its flavonoid core. NMR spectroscopy, including both proton (^1H) and carbon-13 (^{13}C) techniques, offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Isocarlinoside**, typically recorded in methanol, exhibits absorption bands that are characteristic of a flavone nucleus. These bands arise from the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the benzoyl and cinnamoyl moieties of the flavonoid structure.

Table 1: UV-Vis Spectral Data for **Isocarlinoside**

Solvent	λ_{max} (nm)
Methanol	Data not available

A specific UV-Vis spectrum with absorption maxima (λ_{max}) for **Isocarlinoside** could not be located in the available literature. Researchers should expect to see two major absorption bands typical for flavones: Band I (in the range of 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) corresponding to the A-ring benzoyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ^1H and ^{13}C NMR spectra is crucial for the unambiguous identification of **Isocarlinoside**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 2: ^1H NMR Spectral Data of **Isocarlinoside** (Data for a closely related isomer, Carlinoside, is provided for reference)

Position	δ H (ppm)	Multiplicity	J (Hz)
Aglycone			
3	6.78	s	
2'	7.90	d	8.8
3'	6.92	d	8.8
5'	6.92	d	8.8
6'	7.90	d	8.8
C-Glucosyl			
1''	4.69	d	9.8
C-Arabinosyl			
1'''	4.87	d	9.5

Detailed ^1H NMR data specifically for **Isocarlinoside** was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts and coupling constants for **Isocarlinoside** are expected to be very similar, with minor variations due to the different stereochemistry of the sugar moieties.

Table 3: ^{13}C NMR Spectral Data of **Isocarlinoside** (Data for a closely related isomer, Carlinoside, is provided for reference)

Position	δC (ppm)
Aglycone	
2	164.1
3	102.8
4	182.2
5	161.2
6	109.1
7	163.2
8	105.3
9	157.0
10	104.0
1'	121.5
2'	128.6
3'	116.0
4'	161.3
5'	116.0
6'	128.6
C-Glucosyl	
1"	74.0
2"	71.2
3"	79.0
4"	70.9
5"	81.8
6"	61.8

C-Arabinosyl	
1"	71.0
2"	71.5
3"	74.4
4"	68.7
5"	76.5

Detailed ^{13}C NMR data specifically for **Isocarlinoside** was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts for **Isocarlinoside** are expected to be very similar.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for obtaining UV-Vis and NMR spectra of flavonoid glycosides like **Isocarlinoside**.

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the purified **Isocarlinoside** is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is scanned over a wavelength range of 200-600 nm. The solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λ_{max}) are recorded.

NMR Spectroscopy

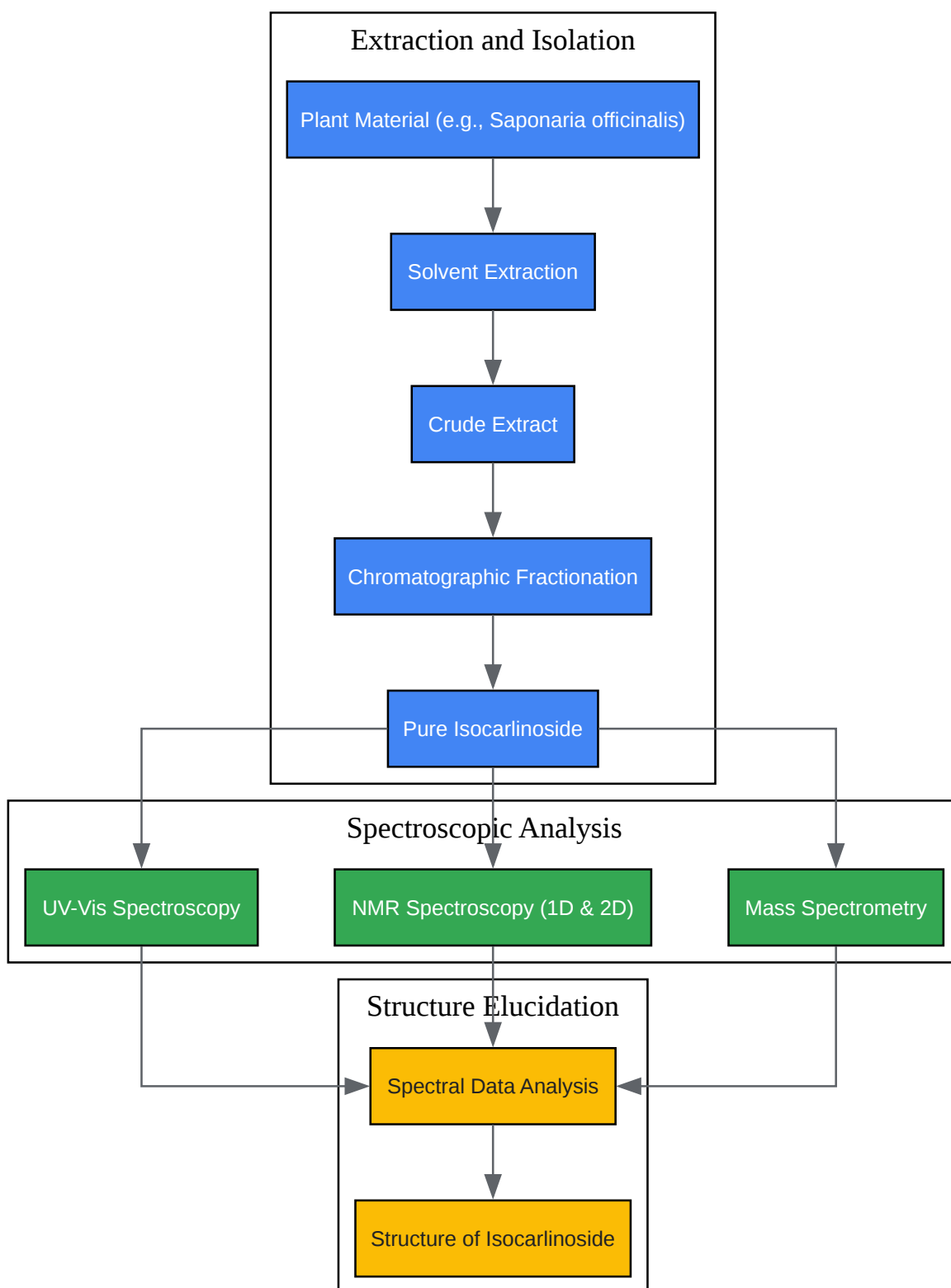
- **Sample Preparation:** A few milligrams of the dry, pure **Isocarlinoside** sample are dissolved in an appropriate deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4). A small amount of a

reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ^{13}C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
 - 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary. These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like **Isocarlinoside** can be visualized to provide a clear overview of the process.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structural elucidation of **Isocarlinoside**.

Disclaimer: The provided NMR data is for a closely related isomer and should be used as a reference. Researchers should obtain and analyze the spectral data for their own isolated **Isocarlinoside** for definitive identification.

- To cite this document: BenchChem. [Isocarlinoside: A Spectroscopic Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150252#uv-vis-and-nmr-spectral-data-for-isocarlinoside\]](https://www.benchchem.com/product/b150252#uv-vis-and-nmr-spectral-data-for-isocarlinoside)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com